molecular formula C16H24BNO3 B1307813 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine CAS No. 852227-95-3

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

Cat. No.: B1307813
CAS No.: 852227-95-3
M. Wt: 289.2 g/mol
InChI Key: NCJDKFFODGZRRL-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The molecular structure of this compound is defined by its distinctive combination of functional groups that contribute to its chemical behavior and synthetic utility. The compound possesses a molecular formula of C₁₆H₂₄BNO₃ with a molecular weight of 289.18 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The central structural feature consists of a benzene ring substituted at the meta position with both a morpholine group and a tetramethyl-dioxaborolane moiety, creating a compound that bridges multiple chemical functionalities.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for organoboron compounds, where the longest carbon chain or ring system serves as the parent structure. In this case, the morpholine ring system is designated as the primary functional group, with the phenyl ring serving as a substituent bearing the boronate ester functionality. Alternative nomenclature systems recognize this compound as 3-morpholinophenylboronic acid pinacol ester, emphasizing the boronic acid derivative nature of the molecule. The Chemical Abstracts Service has assigned the identifier 852227-95-3 to this compound, providing a unique registry number for international chemical documentation and commerce.

The stereochemical considerations of this molecule are relatively straightforward due to the absence of chiral centers in the main structural framework. The morpholine ring adopts a chair conformation similar to cyclohexane derivatives, while the dioxaborolane ring maintains a planar five-membered structure characteristic of boronate esters. The spatial arrangement of these functional groups creates specific steric environments that influence the compound's reactivity patterns and interaction with other molecular species.

Table 1: Structural Identification Data

Parameter Value Reference
Molecular Formula C₁₆H₂₄BNO₃
Molecular Weight 289.18 g/mol
Chemical Abstracts Service Number 852227-95-3
PubChem Compound Identifier 4192663
MDL Number MFCD03412097
International Chemical Identifier Key NCJDKFFODGZRRL-UHFFFAOYSA-N

Historical Development in Boronate Chemistry

The development of this compound is intrinsically linked to the broader evolution of organoboron chemistry, which began with Edward Frankland's pioneering work in 1860 when he first prepared and isolated ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational work established the principles that would later enable the synthesis of more complex boronate esters including morpholine-substituted derivatives. The historical trajectory of boronate chemistry gained significant momentum with the development of systematic synthetic methods for preparing boronic acids and their corresponding esters, which became essential building blocks for advanced organic synthesis.

The emergence of pinacol boronate esters as stable, easily handled derivatives of boronic acids marked a crucial advancement in the field, addressing the inherent instability and handling difficulties associated with free boronic acids. Pinacolborane, the fundamental building block for pinacol boronate synthesis, was developed as a more stable alternative to other borane reagents, featuring a boron hydride functional group incorporated within a five-membered ring structure. This innovation enabled the practical synthesis of boronate esters under mild conditions while maintaining the reactivity necessary for subsequent transformations.

The specific development of morpholine-containing boronate esters represents a more recent advancement in the field, driven by the pharmaceutical industry's interest in combining the biological activity of morpholine derivatives with the synthetic versatility of boronate chemistry. Morpholine-substituted aromatic compounds have found extensive applications in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to serve as bioisosteres for other nitrogen-containing heterocycles. The integration of boronate functionality into these systems opened new synthetic pathways for creating complex molecular architectures through cross-coupling reactions and related transformations.

The commercial availability of this compound from multiple chemical suppliers indicates its established position within the synthetic chemistry toolkit. The compound's registration in major chemical databases and its inclusion in commercial catalogs reflects the maturation of boronate ester chemistry from academic curiosity to practical synthetic methodology. Current research continues to expand the applications of such compounds in areas including drug discovery, materials science, and catalysis development.

Key Physicochemical Properties

The physicochemical profile of this compound reflects the combined influences of its morpholine, phenyl, and boronate ester structural components, resulting in properties that are characteristic of both organic heterocycles and organoboron compounds. The compound exists as a crystalline powder under standard laboratory conditions, exhibiting a white to yellow coloration that is typical of many boronate esters. The melting point of 84 degrees Celsius indicates moderate thermal stability and suggests that the compound can be handled and stored under normal laboratory conditions without special temperature control requirements.

The molecular weight of 289.18 grams per mole positions this compound within a range that is favorable for many synthetic applications, providing sufficient molecular complexity while maintaining reasonable volatility and solubility characteristics. The presence of the morpholine nitrogen introduces basicity to the molecule, while the boronate ester functionality contributes Lewis acid character, creating an amphoteric compound with unique reactivity patterns. This dual nature enables the compound to participate in a wide range of chemical transformations, from nucleophilic substitution reactions involving the morpholine nitrogen to electrophilic processes centered on the boron atom.

Solubility characteristics are influenced by the compound's structural heterogeneity, with the morpholine ring contributing to polar solvent compatibility while the phenyl and pinacol ester portions enhance solubility in organic media. The boiling point of 422.8 degrees Celsius at standard atmospheric pressure indicates substantial intermolecular interactions, likely arising from hydrogen bonding involving the morpholine oxygen and potential coordination interactions with the boron center. These thermal properties are consistent with the compound's utility in high-temperature synthetic procedures including cross-coupling reactions that typically require elevated temperatures for optimal conversion rates.

The compound demonstrates high chemical purity when obtained from commercial sources, with gas chromatography analysis indicating purities exceeding 98 percent in most preparations. This high purity is essential for reliable synthetic applications and reflects the maturity of the synthetic methods used for its preparation. Storage recommendations typically specify dry, sealed conditions to prevent hydrolysis of the boronate ester functionality, which can occur in the presence of moisture and lead to formation of the corresponding boronic acid.

Table 2: Physical and Chemical Properties

Property Value Measurement Conditions Reference
Melting Point 84°C Standard atmospheric pressure
Boiling Point 422.8°C 760 mmHg
Physical Form Crystalline Powder Room temperature
Color White to Yellow Visual observation
Purity ≥98.0% Gas Chromatography
Molecular Weight 289.18 g/mol Calculated from molecular formula
Storage Requirements Dry, sealed conditions Recommended by suppliers

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)18-8-10-19-11-9-18/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDKFFODGZRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400621
Record name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-95-3
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine typically involves the coupling of a boronic ester with a halogenated morpholine derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the halogenated aromatic compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted morpholine or phenyl derivatives.

Scientific Research Applications

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic ester moiety can interact with enzymes and proteins, forming reversible covalent bonds with active site residues.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs differ in the position and nature of substituents on the aromatic ring or the heterocyclic system (Table 1).

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Reference
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (Target) Boronic ester at phenyl-3 position; morpholine at para position C₁₆H₂₄BNO₃ 289.18 852227-95-3
4-(3-Methoxy-5-borolanylphenyl)morpholine (4b) Methoxy group at phenyl-3; boronic ester at phenyl-5 C₁₇H₂₆BNO₄ 319.21 -
4-(5-Borolanyl-2-pyridinyl)morpholine Pyridine ring replaces benzene; boronic ester at pyridinyl-5 C₁₅H₂₃BN₂O₃ 290.17 485799-04-0
4-[4-Borolanyl-1,3-thiazol-2-yl]morpholine Thiazole ring replaces benzene; boronic ester at thiazole-4 C₁₃H₂₁BN₂O₃S 296.19 -
4-[2-Borolanylbenzyl]morpholine Boronic ester at benzyl-2 position C₁₇H₂₆BNO₃ 303.21 876316-33-5

Key Observations :

  • Heterocyclic Systems : Pyridinyl (e.g., ) and thiazolyl (e.g., ) analogs introduce nitrogen and sulfur atoms, respectively, altering solubility and coordination properties.
  • Steric Effects : The benzyl-substituted analog may exhibit increased steric hindrance, impacting reaction kinetics in catalytic processes.

Key Observations :

  • The target compound’s low yield (27%) compared to 4b (67%) and 4c (62%) suggests challenges in steric or electronic effects during synthesis .
  • Use of CsF as a base and morpholine as a nucleophile is a common strategy across analogs .

Physicochemical Properties

Table 3: Stability and Reactivity Comparison

Compound Name Purity Stability Considerations Reactivity in Suzuki Coupling
Target Compound 90% Stable under inert storage; photosensitive Moderate (steric hindrance)
4b (Methoxy-substituted) - Enhanced solubility in polar solvents High (electron-rich aryl)
Thiazolyl Analog 95% Oxidative stability due to sulfur heteroatom Low (heterocycle coordination)

Key Observations :

  • The target compound’s photosensitivity necessitates amber packaging , whereas sulfur-containing analogs exhibit better oxidative stability .
  • Electron-rich derivatives (e.g., 4b ) show higher reactivity in cross-couplings due to facilitated transmetallation steps .

Biological Activity

4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (CAS No. 302348-51-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group that carries a boron-containing dioxaborolane moiety. The presence of boron is significant as it has been associated with various biological activities, including enzyme inhibition and modulation of cellular processes.

PropertyValue
Molecular FormulaC₁₃H₁₉B₁O₃
Molecular Weight234.10 g/mol
Boiling PointNot available
Melting PointNot available
SolubilityInsoluble in water

Antiparasitic Activity

Recent studies have indicated that compounds containing boron can exhibit antiparasitic properties. For instance, the incorporation of boron into drug scaffolds has been shown to enhance their efficacy against malaria parasites by targeting specific metabolic pathways.

In a study focusing on derivatives of similar structures, it was found that modifications leading to increased solubility and metabolic stability directly correlated with enhanced antiparasitic activity. Specifically, compounds designed to inhibit PfATP4 (a sodium pump critical for Plasmodium survival) demonstrated significant efficacy in reducing parasitemia in mouse models .

Cytotoxicity and Safety Profile

The safety profile of this compound has been evaluated in various assays. According to PubChem data, the compound is classified as harmful if swallowed or in contact with skin (H302 and H312 classifications) indicating acute toxicity risks .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the dioxaborolane moiety may interact with cellular targets through boron coordination chemistry, potentially influencing enzyme activities or cellular signaling pathways.

Case Studies

  • Antimalarial Activity : A derivative similar to this compound was tested against Plasmodium falciparum, revealing an EC50 value indicative of potent activity against the parasite .
  • Cancer Cell Lines : In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and promoting oxidative stress .

Q & A

Q. What are the optimal synthetic conditions to improve the yield of 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine beyond the reported 27%?

  • Methodological Answer : The synthesis involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives. The low yield (27% in ) may stem from inefficient purification or side reactions. To optimize:
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to enhance coupling efficiency.
  • Solvent Optimization : Replace EtOAc/hexanes with polar aprotic solvents (e.g., DMF, THF) to improve solubility.
  • Purification : Use silica gel chromatography with triethylamine (0.25% Et₃N) to suppress boronic ester decomposition .
  • Table 1 : Comparative Yields Under Varied Conditions
CatalystSolventYieldReference
Pd(OAc)₂EtOAc/Hexanes27%
PdCl₂(dppf)THF45%*(Hypothetical)
*Theoretical optimization based on analogous Suzuki couplings .

Q. How to characterize the boronic ester moiety in this compound using NMR spectroscopy?

  • Methodological Answer : The ¹H NMR spectrum ( ) shows distinct peaks for the dioxaborolane ring (δ 1.3 ppm, singlet for 12H from four methyl groups) and aromatic protons (δ 7.37–7.51 ppm). Key steps:
  • ¹¹B NMR : Confirm the presence of the boronic ester with a peak near δ 30 ppm.
  • HSQC/HMBC : Correlate boron-bound protons to aromatic carbons for regiochemical validation .

Q. What purification strategies minimize decomposition of the boronic ester during column chromatography?

  • Methodological Answer :
  • Additive Use : Include 0.25% Et₃N in eluents to neutralize acidic silica sites that promote protodeboronation .
  • Gradient Elution : Start with non-polar solvents (hexanes) and gradually increase polarity (EtOAc) to reduce interaction time with silica .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions under aqueous vs. anhydrous conditions?

  • Methodological Answer : The boronic ester’s stability varies with reaction media:
  • Anhydrous Systems : Use CsF (4 equiv.) in THF at 60°C to prevent hydrolysis (62% yield in ).
  • Aqueous Systems : Add phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency in biphasic mixtures (e.g., H₂O/DME) .

Q. What strategies mitigate regioselectivity conflicts in aryl-aryl bond formation using this compound?

  • Methodological Answer : Competing regioselectivity arises from steric/electronic effects. Solutions include:
  • Ligand Engineering : Use bulky ligands (e.g., SPhos, XPhos) to favor coupling at less hindered positions.
  • Directed Ortho-Metalation : Introduce directing groups (e.g., morpholine) to control coupling sites .

Q. How to resolve discrepancies in reaction outcomes when using palladium vs. nickel catalysts?

  • Methodological Answer :
  • Catalyst-Specific Reactivity : Pd catalysts favor electron-deficient aryl halides, while Ni catalysts tolerate electron-rich partners.
  • Base Sensitivity : Pd requires mild bases (K₂CO₃), whereas Ni tolerates stronger bases (t-BuOK) .

Q. What role does this compound play in the synthesis of thermally activated delayed fluorescence (TADF) emitters for OLEDs?

  • Methodological Answer : As an intermediate, it enables incorporation of electron-deficient boron centers into π-conjugated systems. Key steps:
  • Suzuki Coupling : Link to TPA (triphenylamine) or phenoxazine donors to create D–A architectures.
  • Photophysical Tuning : Adjust substituents on the morpholine ring to modulate singlet-triplet energy gaps .

Data Contradiction Analysis

Q. Why do reported yields vary significantly (27% vs. 62%) for similar synthetic routes?

  • Methodological Answer : Discrepancies arise from:
  • Reaction Scale : Milligram-scale reactions () often have lower yields due to purification losses.
  • Catalyst Loading : Higher Pd concentrations (e.g., 5 mol%) in improve efficiency.
  • Workup Protocols : Use of internal standards (e.g., mesitylene) for accurate yield calculation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

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